

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Bromopyridazinediones

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Compound of Interest

Compound Name: 4-Bromo-1,2-dihydropyridazine-3,6-dione

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These application notes provide detailed protocols and comparative data for the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of bromopyridazinediones. These reactions are pivotal for the synthesis of novel, highly functionalized pyridazinedione derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Introduction

The pyridazinedione scaffold is a privileged heterocyclic motif in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications. The introduction of aryl, alkynyl, and amino moieties onto the pyridazinedione core through palladium-catalyzed cross-coupling reactions allows for the systematic exploration of the chemical space around this scaffold, enabling the fine-tuning of pharmacological properties and the development of novel drug candidates. Bromopyridazinediones are versatile precursors for these transformations due to the reactivity of the carbon-bromine bond in the presence of a suitable palladium catalyst.

Suzuki-Miyaura Coupling of Bromopyridazinediones

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between a halide and an organoboron compound. In the context of bromopyridazinediones, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of a bromopyridazine derivative, which serves as a close model for bromopyridazinediones.^[1]

Entry	Bromo pyridazine Substrate	Boronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	3-bromo-6-(thiophen-2-yl)pyridazine	Phenylboronic acid	Pd(PPh ₃) ₄ (5)	2M Na ₂ CO ₃	DME/EtOH/H ₂ O	80	48	25
2	3-bromo-6-(thiophen-2-yl)pyridazine	4-Formylphenylboronic acid	Pd(PPh ₃) ₄ (5)	2M Na ₂ CO ₃	DME/EtOH/H ₂ O	80	48	28
3	3-bromo-6-(thiophen-2-yl)pyridazine	4-Cyanophenylboronic acid	Pd(PPh ₃) ₄ (5)	2M Na ₂ CO ₃	DME/EtOH/H ₂ O	80	48	22
4	3-bromo-6-(thiophen-2-yl)pyridazine	Thiophen-2-ylboronic acid	Pd(PPh ₃) ₄ (5)	2M Na ₂ CO ₃	DME/EtOH/H ₂ O	80	48	14

5	3-bromo-6-(thiophen-2-yl)pyridazine	Furan-2-ylboronic acid	$\text{Pd}(\text{PPh}_3)_4$ (5)	2M Na_2CO_3	DME/EtOH/ H_2O	80	48	18
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Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyridazinedione with an arylboronic acid.

Materials:

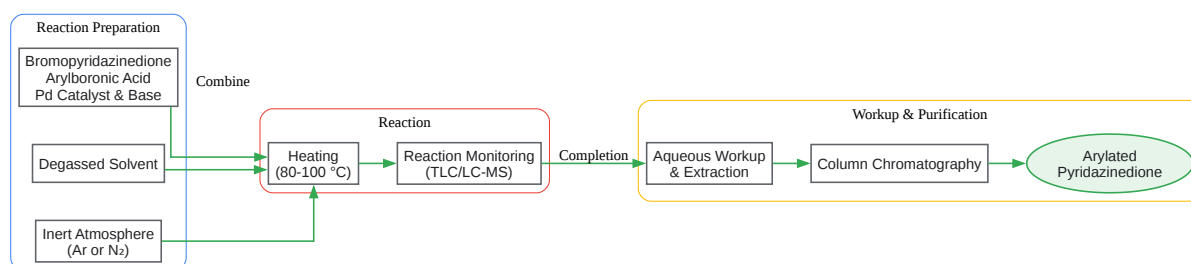
- Bromopyridazinedione (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Base (e.g., 2M aqueous Na_2CO_3 , 2.0-3.0 equiv)
- Solvent (e.g., 1,2-dimethoxyethane (DME) or dioxane, and ethanol)
- Anhydrous reaction vessel (e.g., Schlenk flask)
- Inert gas (Argon or Nitrogen)
- Magnetic stirrer and heating plate

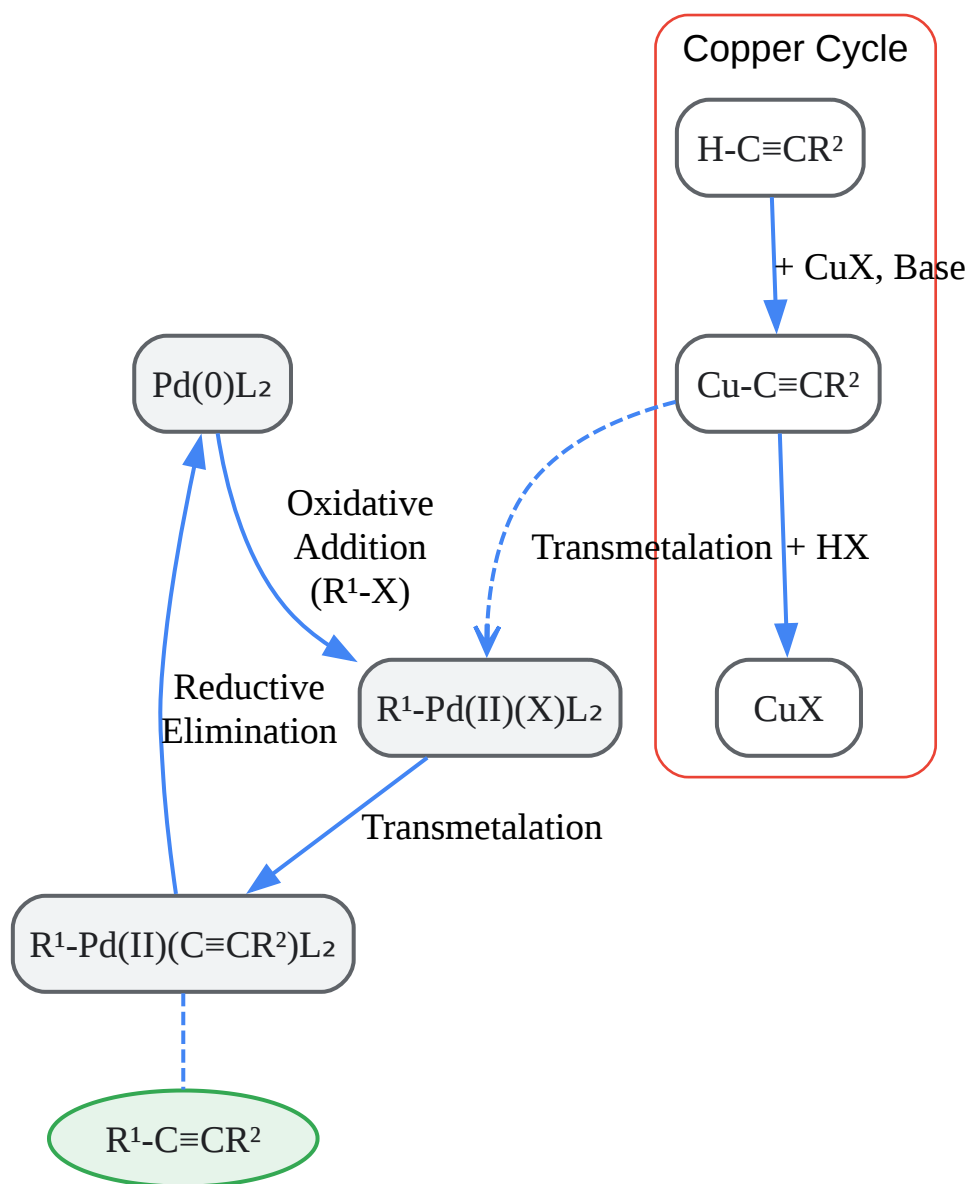
Procedure:

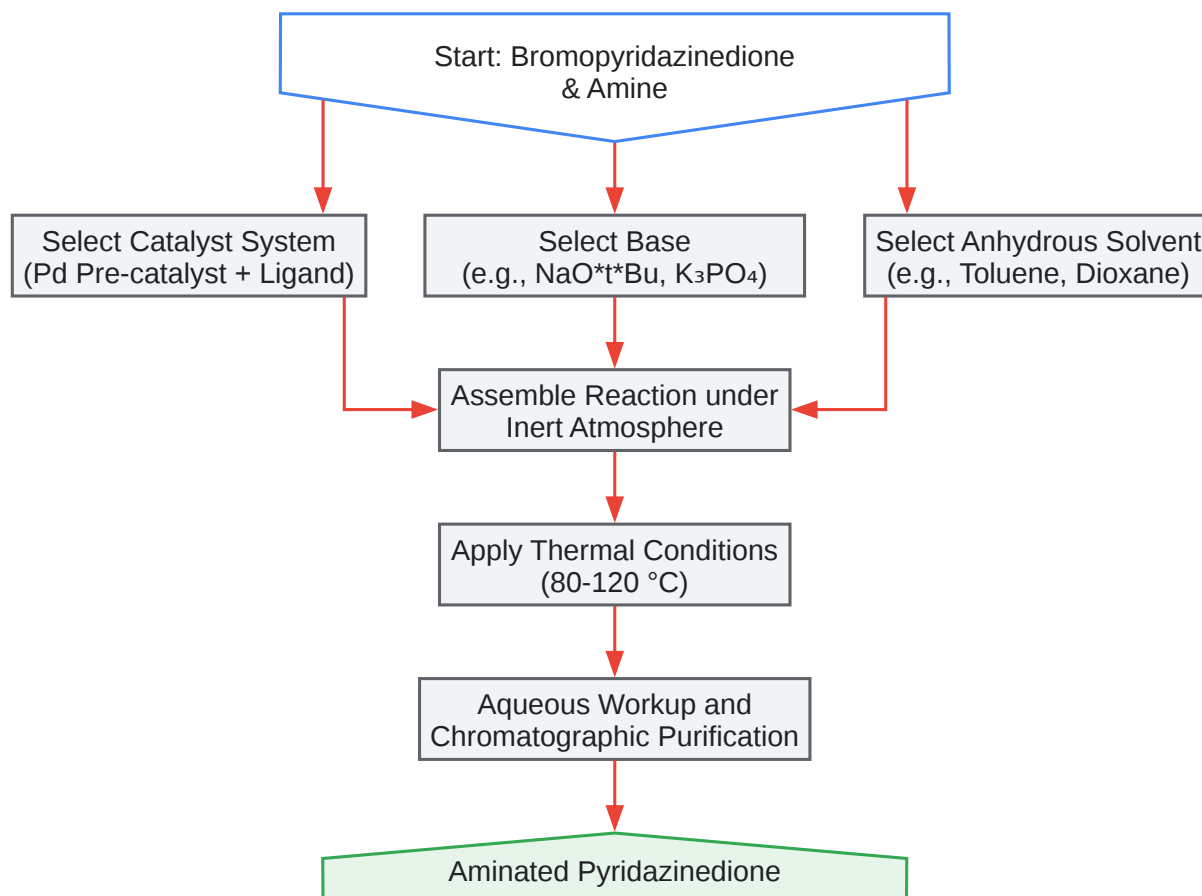
- To a dry Schlenk flask, add the bromopyridazinedione (1.0 equiv), the arylboronic acid (1.2 equiv), and the palladium catalyst (0.05 equiv).
- Evacuate the flask and backfill with an inert gas. Repeat this process three times.

- Add the degassed solvent system (e.g., a 4:1 mixture of DME and ethanol) via syringe.
- Add the aqueous base (e.g., 2M Na₂CO₃, 2.0 equiv) to the reaction mixture.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Coupling Workflow







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References

- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
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